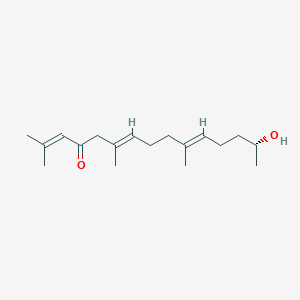
3H-isochromene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-isochromene is an isochromene. It is a tautomer of a 1H-isochromene.
Scientific Research Applications
Antitumor Agent Synthesis
3H-isochromene derivatives, like 1-methoxy-5,10-dioxo-5,10-dihydro-1H-benzo[g]isochromene carboxylic acid (3-dimethylamino)propyl)amide, have been synthesized as potential antitumor agents. A key step involves the formation of cyclic alkenyl ether, crucial in isochromene natural products, using Pd(II) catalysts (Mondal, Nogami, Asao, & Yamamoto, 2003).Novel Isochromene Derivatives Synthesis
Innovative 3-amino-4-amido-1H-isochromenes were prepared from protected ortho-(hydroxymethyl)benzaldehyde through Ugi reaction and intramolecular nucleophilic substitution, contributing to the diversity of isochromene compounds (Banfi et al., 2010).Synthesis of 3-Hexyl-1H-Isochromen-1-one
Research on synthesizing 3-hexyl-1H-isochromen-1-one highlights the catalyst, ligand, and base's influence on the Sonogashira cross-coupling reaction and other conditions affecting the annulation reaction. This synthesis is efficient and selective (Zhou, 2011).Microreactor Technology in Chemical Production
Microreactor technology was applied to safely produce 3,4-diamino-1H-isochromen-1-ones using in situ generated HCN, demonstrating its utility in efficient and safe chemical production (Acke & Stevens, 2007).Isoquinoline Synthesis
4-(1H-Isochromen-1-yl)isoquinoline derivatives were synthesized with high yield using AgBF4-catalyzed self-reaction of ortho-alkynylarylaldehydes. This method features mild conditions and high yields, expanding isochromene's application in chemical synthesis (Guo et al., 2019).Photocaged Compounds Design for Enzyme Reaction Studies
Studies on the design of photocaged compounds using isochromenes, especially for observing intermediates in enzyme reactions, were conducted. The focus was on predicting photochemical properties of candidate structures for probing enzyme reaction mechanisms (Richards & Cory, 1992).
properties
Product Name |
3H-isochromene |
|---|---|
Molecular Formula |
C9H8O |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
3H-isochromene |
InChI |
InChI=1S/C9H8O/c1-2-4-9-7-10-6-5-8(9)3-1/h1-5,7H,6H2 |
InChI Key |
PRZZTRULFLCGBS-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C2C=CC=CC2=CO1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



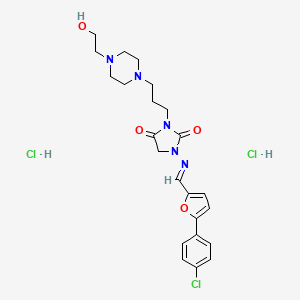
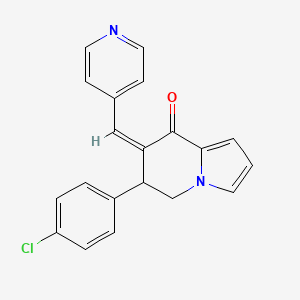
![N'-((6-bromoimidazo[1,2-a]pyridin-3-yl)methylene)-N,2-dimethyl-5-nitrobenzenesulfonohydrazide](/img/structure/B1244520.png)
![4-hydroxy-7-(1-hydroxy-2-(methylamino)ethyl)benzo[d]thiazol-2(3H)-one](/img/structure/B1244521.png)
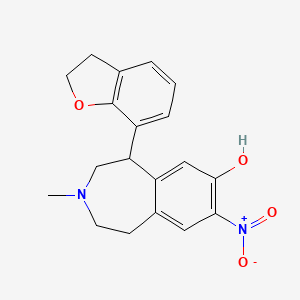
![3,4,7a,7b-Tetrahydro-7-[(1,2,4a,5,6,7,8,8a-octahydro-2-methylnaphthalene-1-yl)carbonyl]-7b-hydroxyfuro[2,3,4-gh]pyrrolidine-2,6(2aH,7H)-dione](/img/structure/B1244523.png)
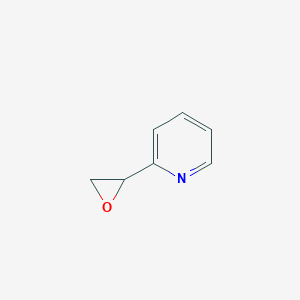
![(2S,4R)-2-[[(3S)-2-[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]-6,8-dihydroxy-7-methoxy-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-5-hydroxy-4-methylpentanoic acid](/img/structure/B1244526.png)
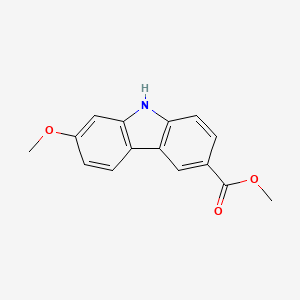
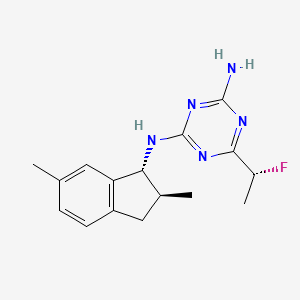
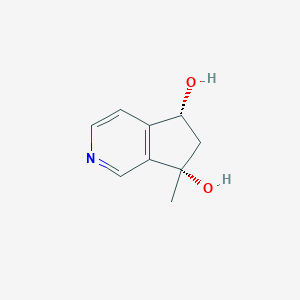
![[(1S,2S,3S,5S,8R,9S,13S,14S,15R)-13,14-dihydroxy-16,16-dimethyl-6-methylidene-7-oxo-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-3-yl] acetate](/img/structure/B1244535.png)
